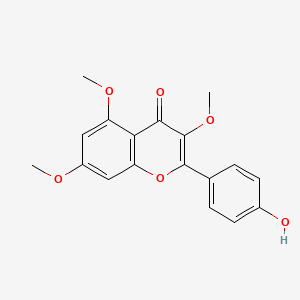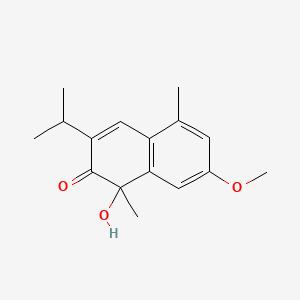
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is an organic compound belonging to the naphthalene family Compounds in this family are known for their aromatic properties and are often used in various chemical and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a naphthalene derivative.
Functional Group Introduction: Through a series of reactions such as Friedel-Crafts alkylation, methylation, and hydroxylation, the desired functional groups are introduced.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-Hydroxy-2-methoxy-3-methyl-naphthalene: Shares similar functional groups but differs in the position and number of substituents.
7-Methoxy-1,5-dimethyl-naphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3-methoxy-naphthalene: Similar structure but with different substitution patterns.
Uniqueness
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is unique due to its specific combination of functional groups and their positions on the naphthalene ring
特性
CAS番号 |
60135-23-1 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC名 |
1-hydroxy-7-methoxy-1,5-dimethyl-3-propan-2-ylnaphthalen-2-one |
InChI |
InChI=1S/C16H20O3/c1-9(2)12-8-13-10(3)6-11(19-5)7-14(13)16(4,18)15(12)17/h6-9,18H,1-5H3 |
InChIキー |
VRNXLEKTTQUBRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C=C(C(=O)C2(C)O)C(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


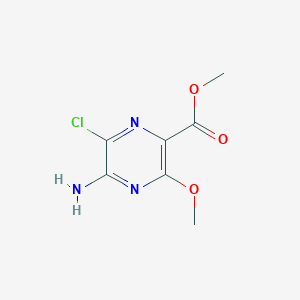
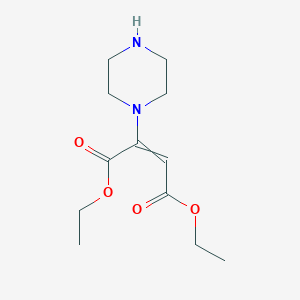
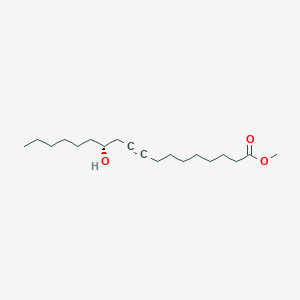
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

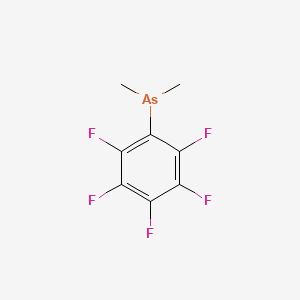

![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)

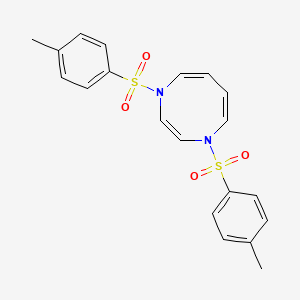
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

